molecular formula C7H5BrFNO B13661772 4-Bromo-2-fluoro-5-methylnicotinaldehyde

4-Bromo-2-fluoro-5-methylnicotinaldehyde

Cat. No.: B13661772
M. Wt: 218.02 g/mol
InChI Key: ZAJPFUMCIONGNM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H5BrFNO It is a derivative of nicotinaldehyde, featuring bromine, fluorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylnicotinaldehyde typically involves multi-step reactions. One common method includes the bromination and fluorination of a nicotinaldehyde precursor. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and a suitable fluorinating agent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: 4-Bromo-2-fluoro-5-methylpyridine-3-carboxylic acid.

    Reduction: 4-Bromo-2-fluoro-5-methyl-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine and fluorine atoms may also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core. The presence of both bromine and fluorine atoms, along with a methyl group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

4-bromo-2-fluoro-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H5BrFNO/c1-4-2-10-7(9)5(3-11)6(4)8/h2-3H,1H3

InChI Key

ZAJPFUMCIONGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1Br)C=O)F

Origin of Product

United States

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